molecular formula C10H6Cl2N2O2 B12986992 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile

Cat. No.: B12986992
M. Wt: 257.07 g/mol
InChI Key: GLSQPMRHKSCUPI-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H6Cl2N2O2 It is characterized by the presence of a cyclopropane ring attached to a nitrile group and a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with a suitable cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, strong bases.

    Ring Opening: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring’s strain can also contribute to its reactivity, enabling it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both a nitrile group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-3-6(14(15)16)4-8(12)9(7)10(5-13)1-2-10/h3-4H,1-2H2

InChI Key

GLSQPMRHKSCUPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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